Ethyl (3S)-4-amino-3-methylbutanoate
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Overview
Description
Ethyl (3S)-4-amino-3-methylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-4-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-4-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reduction of ethyl (3S)-4-nitro-3-methylbutanoate using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl (3S)-4-nitro-3-methylbutanoate.
Reduction: Ethyl (3S)-4-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-4-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of amino acid derivatives and peptides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3S)-4-amino-3-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the formation of peptide bonds. The amino group can form hydrogen bonds with active site residues, facilitating the catalytic process. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparison with Similar Compounds
Ethyl (3S)-4-amino-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl (3S)-4-amino-3-ethylbutanoate: This compound has an ethyl group instead of a methyl group, leading to different steric and electronic properties.
Ethyl (3S)-4-amino-3-hydroxybutanoate: The presence of a hydroxy group instead of a methyl group significantly alters the compound’s reactivity and solubility.
Ethyl (3S)-4-amino-3-phenylbutanoate: The phenyl group introduces aromaticity, affecting the compound’s stability and interaction with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (3S)-4-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJSQKWRWJLCD-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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